Chlorophyll C3
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Overview
Description
Chlorophyll C3 is a chlorophyll pigment belonging to the chlorophyll-c family. It is one of the rarer and less studied variants of chlorophyll, primarily found in certain marine algae, particularly in some species of diatoms and dinoflagellates . This compound plays a crucial role in capturing light energy for photosynthesis, optimizing energy capture in its native environments .
Preparation Methods
The preparation of chlorophyll C3 involves complex extraction and purification processes. High-performance liquid chromatography (HPLC) is commonly used to analyze and separate chlorophylls, including this compound . The biosynthetic pathways of chlorophylls in higher plants and algae have been studied extensively, revealing the intricate processes involved in their formation . Industrial production methods for this compound are still in the research phase due to its rarity and specific occurrence in marine algae .
Chemical Reactions Analysis
Chlorophyll C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with hydroxyl radicals via radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET) mechanisms . These reactions are more favorable in aqueous media compared to gaseous media . Common reagents used in these reactions include hydroxyl radicals and other reactive oxygen species . The major products formed from these reactions are typically oxidized derivatives of this compound .
Scientific Research Applications
Chlorophyll C3 has several scientific research applications:
Photosynthesis Research: Studying this compound provides insights into the diversity and adaptability of photosynthesis across different species and environments.
Environmental Science: This compound-containing organisms contribute to primary production in marine ecosystems and can serve as indicators of environmental health.
Medical Research: The antioxidant properties of this compound make it a potential candidate for studying its effects on oxidative stress-related diseases.
Mechanism of Action
Chlorophyll C3 exerts its effects primarily through its role in photosynthesis. It functions as part of the antenna complex in the photosynthetic apparatus, capturing light energy and funneling it to the reaction centers . The molecular targets of this compound include the photosystem II (PSII) reaction centers and light-harvesting complexes . The pathways involved in its action include the absorption of specific wavelengths of light and the transfer of energy to other pigments and reaction centers .
Comparison with Similar Compounds
Chlorophyll C3 is similar to other chlorophyll-c variants, such as chlorophyll C1 and chlorophyll C2. it is differentiated by specific modifications in its side chains, which contribute to its unique absorption properties . Other similar compounds include:
Chlorophyll A: The most common type of chlorophyll, found in all photosynthetic organisms.
Chlorophyll B: Found in higher plants and green algae, it complements chlorophyll A in capturing light energy.
Chlorophyll D: Found in some cyanobacteria and red algae, it absorbs far-red light.
Chlorophyll F: The most recently discovered chlorophyll, found in cyanobacteria, it absorbs near-infrared light.
This compound’s uniqueness lies in its specific occurrence in certain marine algae and its distinct absorption properties, making it a subject of special interest among researchers .
Properties
IUPAC Name |
magnesium;(E)-3-[(3R)-11,16-bis(ethenyl)-3,12-bis(methoxycarbonyl)-17,21,26-trimethyl-4-oxido-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13,15(24),16,18,20(23),21-dodecaen-22-yl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4O7.Mg/c1-8-18-15(3)21-12-22-16(4)20(10-11-27(41)42)32(39-22)30-31(36(45)47-7)34(43)28-17(5)23(40-33(28)30)13-25-19(9-2)29(35(44)46-6)26(38-25)14-24(18)37-21;/h8-14,31,38,43H,1-2H2,3-7H3,(H,41,42);/q;+2/p-2/b11-10+,21-12?,25-13?,26-14?,32-30?;/t31-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLZENTWIZFJMW-XUGDHDJXSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC1=CC3=NC(=C4C(C(=C5C4=NC(=C5C)C=C6C(=C(C(=C2)N6)C(=O)OC)C=C)[O-])C(=O)OC)C(=C3C)C=CC(=O)[O-])C=C.[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NC1=CC3=NC(=C4[C@H](C(=C5C4=NC(=C5C)C=C6C(=C(C(=C2)N6)C(=O)OC)C=C)[O-])C(=O)OC)C(=C3C)/C=C/C(=O)[O-])C=C.[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28MgN4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111308-93-1 |
Source
|
Record name | Chlorophyll C3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111308931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLOROPHYLL C3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMN10170B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.